Hydrogen Bond Donor Count and Topological Polar Surface Area: Superior Physicochemical Profile for CNS Permeability Versus Ester Derivatives
3-Benzo[1,3]dioxol-5-yl-benzoic acid possesses one hydrogen bond donor (the carboxylic acid -OH) and a topological polar surface area (TPSA) of 55.76 Ų [1]. In contrast, its ethyl ester derivative (CAS 24351-55-1) has zero hydrogen bond donors and a higher TPSA due to the ester oxygen atoms, which may reduce passive membrane permeability . The carboxylic acid functionality of the target compound enables both hydrogen bond donor and acceptor interactions, while the TPSA value of 55.76 Ų falls within the optimal range for CNS penetration (typically < 90 Ų for favorable blood-brain barrier permeability), supporting its utility as a fragment or intermediate in CNS-targeted medicinal chemistry campaigns [1].
| Evidence Dimension | Topological polar surface area (TPSA) and hydrogen bond donor count |
|---|---|
| Target Compound Data | TPSA: 55.76 Ų; H-bond donors: 1 (carboxylic acid -OH) |
| Comparator Or Baseline | Ethyl ester analog (CAS 24351-55-1): H-bond donors: 0; TPSA: higher (estimated > 55.76 Ų) |
| Quantified Difference | Δ H-bond donors = 1; TPSA difference not numerically defined but directionally lower for free acid |
| Conditions | Calculated physicochemical properties using standard molecular descriptors |
Why This Matters
The presence of a hydrogen bond donor combined with a TPSA of 55.76 Ų supports the free carboxylic acid form as a more suitable intermediate for CNS-penetrant lead optimization compared to its ester prodrug counterpart.
- [1] Molbase. 3-Benzo[1,3]dioxol-5-yl-benzoic acid. CAS 24351-56-2. LogP: 2.7805; PSA: 55.76000; Refractive Index: 1.635. View Source
